molecular formula C21H28N4O3 B2865702 N-butyl-1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900901-70-4

N-butyl-1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2865702
CAS RN: 900901-70-4
M. Wt: 384.48
InChI Key: CXKJGIHSDFVWNP-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazine derivatives have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .


Synthesis Analysis

The synthesis of similar compounds involves various methods including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For instance, Karmakar et al. reported a new way for the synthesis of “1,4-disubstituted pyrrolo [1,2 a] pyrazine” analogs from α-substituted pyrroloacetonitriles .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolopyrazine scaffold, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . The introduction of a 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributed to activity enhancement .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of α-pyrroloacetonitriles with methyl chlorooxoacetate under a Friedel–Crafts acylation, then the reduction of the CN by Pd-catalyzed hydrogenation, and aromatization occurred with DDQ .

Scientific Research Applications

Synthesis and Characterization

Research has focused on the development of novel methods for synthesizing pyrimidine derivatives, which are of significant interest due to their wide range of pharmaceutical applications. For instance, a general method for the synthesis of pyrimidine N-oxides from carboxamide oximes demonstrates the versatility of pyrimidine compounds. This method employs various carboxamide oximes treated with specific reagents in the presence of trifluoroacetic acid as a catalyst, showcasing the chemical flexibility and potential for creating structurally diverse pyrimidine-based compounds (Mlakar et al., 1998).

Another study highlights the synthesis of novel benzodifuranyl derivatives derived from visnaginone and khellinone, demonstrating the anti-inflammatory and analgesic properties of the synthesized compounds. This research underscores the potential for pyrimidine derivatives in developing new pharmacological agents (Abu‐Hashem et al., 2020).

Applications in Drug Discovery

Pyrimidine derivatives have also been explored for their applications in drug discovery, particularly as kinase inhibitors. A notable example is the discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds have demonstrated significant efficacy in tumor models, highlighting the therapeutic potential of pyrimidine derivatives in cancer treatment (Schroeder et al., 2009).

Structural and Functional Insights

Further studies on pyrimidine derivatives have provided insights into their structural and functional characteristics. For example, the characterization of pyrimidine rings in certain compounds has revealed details about their molecular dimensions and bonding, contributing to a deeper understanding of their chemical behavior and potential applications (Low et al., 1994).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and the development of new synthetic methods . This could help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

N-butyl-6-(3-methoxypropyl)-N,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c1-5-6-10-23(3)21(27)17-14-16-19(24(17)12-8-13-28-4)22-18-15(2)9-7-11-25(18)20(16)26/h7,9,11,14H,5-6,8,10,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKJGIHSDFVWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)C1=CC2=C(N1CCCOC)N=C3C(=CC=CN3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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